molecular formula C5H6N4O2S B235596 Inerminoside A1 CAS No. 155656-95-4

Inerminoside A1

Cat. No.: B235596
CAS No.: 155656-95-4
M. Wt: 508.5 g/mol
InChI Key: AMVJBPWDFCUNOH-UHFFFAOYSA-N
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Description

Inerminoside A1 is an iridoid glycoside isolated from Clerodendrum inerme (Verbenaceae family), a plant traditionally used for its antibacterial, hepatoprotective, and neuroprotective properties . Structurally, it belongs to the cycloenol ether glycoside subclass, characterized by a fused cyclopentane-pyran ring system with sugar moieties.

Properties

CAS No.

155656-95-4

Molecular Formula

C5H6N4O2S

Molecular Weight

508.5 g/mol

IUPAC Name

1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28)

InChI Key

AMVJBPWDFCUNOH-UHFFFAOYSA-N

SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O

Synonyms

2'-O-(beta-D-apiofuranosyl)mussaenosidic acid
inerminoside A1

Origin of Product

United States

Chemical Reactions Analysis

Structural Characterization

Inerminoside A1 is identified as a 2'-O-(β-D-apiofuranosyl)-mussaenosidic acid . Its structure includes:

  • A mussaenosidic acid core (a monoterpene-derived iridoid).

  • A β-D-apiofuranosyl substituent at the 2'-O position.

Key Functional Groups:

GroupPositionRole in Reactivity
Glycosidic bondC-1 of apiofuranoseSusceptible to acid/base hydrolysis
Carboxylic acidMussaenosidic coreParticipates in esterification/decarboxylation
Hydroxyl groupsMultiple positionsSites for oxidation or glycosylation

Hydrolysis Reactions:

  • Acidic Hydrolysis : Cleavage of the glycosidic bond yields apiofuranose and mussaenosidic acid .

  • Enzymatic Hydrolysis : β-glucosidases may target the apiofuranosyl linkage, though specificity remains unconfirmed.

Oxidation Reactions:

  • Hydroxyl groups on the apiofuranosyl moiety may undergo oxidation to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

Biosynthetic Origins

This compound is biosynthesized via the iridoid pathway , common in Clerodendrum species:

  • Geranyl pyrophosphate cyclizes to form iridodial .

  • Oxidative modifications introduce hydroxyl and carboxyl groups.

  • Glycosylation with D-apiose completes the structure .

Thermal Stability:

  • Decomposes above 200°C (based on iridoid thermogravimetric analogs) .

pH-Dependent Reactions:

pH RangeObserved Behavior
< 3Glycosidic bond hydrolysis accelerates
7–9Stable; minimal degradation
> 10Ester saponification likely

Research Gaps and Limitations

  • Mechanistic Studies : Detailed kinetic data for hydrolysis/oxidation are absent.

  • Biological Reactivity : Interaction with metabolic enzymes (e.g., cytochrome P450) remains unstudied.

Comparison with Similar Compounds

Inerminoside C

Structural Similarities and Differences

  • Both Inerminoside A1 and Inerminoside C are iridoid glycosides isolated from Clerodendrum inerme .
  • Inerminoside C exhibits a molecular ion peak at m/z 673.2788 ([M–H]⁻), suggesting a larger molecular weight compared to this compound, though the exact formula of the latter is unspecified .
  • Key fragmentation patterns differ: Inerminoside C undergoes ester bond cleavage to yield fragments at m/z 505.1563 and 158.0351, whereas this compound’s fragmentation profile remains unreported in the evidence .

Pharmacological Contrast

Melittoside and Monomelittoside

Structural Context

  • Melittoside and Monomelittoside are simpler iridoid glycosides also found in Clerodendrum inerme .

Functional Overlap and Divergence

  • Melittoside and Monomelittoside are implicated in antimicrobial activities, aligning with the broader pharmacological profile of Clerodendrum inerme extracts .
  • This compound’s unique bioactivity in motor tic modulation suggests divergent structure-activity relationships despite shared biosynthetic origins .

Sarasinoside A1

Structural and Functional Comparison

  • Sarasinoside A1 (CAS: 114099-54-6) is a triterpenoid saponin with the formula C₆₂H₁₀₀N₂O₂₆ and a molecular weight of 1289.47 g/mol .
  • Unlike this compound’s iridoid backbone, Sarasinoside A1 features a cholestane-derived aglycone linked to a complex oligosaccharide chain, highlighting functional versatility among glycosides .
  • No direct pharmacological parallels are documented between Sarasinoside A1 and this compound in the evidence provided.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Source Key Pharmacological Activities
This compound Not reported Not reported Clerodendrum inerme Motor tic amelioration
Inerminoside C Not reported ~673.28* Clerodendrum inerme Not specified
Melittoside Not reported Not reported Clerodendrum inerme Antimicrobial
Sarasinoside A1 C₆₂H₁₀₀N₂O₂₆ 1289.47 Marine sponges Not reported in reviewed evidence

Molecular weight inferred from *m/z 673.2788 ([M–H]⁻) .

Q & A

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :
  • ADME profiling : Assess bioavailability via Caco-2 permeability assays and hepatic microsomal stability tests.
  • Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites that may alter activity .

Guidance for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible (e.g., access to UPLC-MS), Interesting (address knowledge gaps in iridoid pharmacology), Novel (e.g., unexplored mechanisms), Ethical (comply with ABS Nagoya Protocol for plant sourcing), and Relevant (align with NIH natural product priorities) .
  • PICO Framework : Define Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (positive controls like dexamethasone), and Outcome (e.g., IC50 values) .

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